molecular formula C15H12N2 B1297770 N-(Diphenylmethylene)aminoacetonitrile CAS No. 70591-20-7

N-(Diphenylmethylene)aminoacetonitrile

Cat. No.: B1297770
CAS No.: 70591-20-7
M. Wt: 220.27 g/mol
InChI Key: VRLJFRODHVSTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance as a Versatile Intermediate in Organic Synthesis

N-(Diphenylmethylene)aminoacetonitrile is widely recognized for its role as a versatile intermediate in the creation of complex organic molecules. chemimpex.com Its diphenylmethylene group offers both stability and enhanced reactivity, making it a preferred choice for chemists in both academic and industrial settings. chemimpex.com The compound serves as a synthon for a variety of amino acids through processes like phase-transfer-catalyzed alkylation and subsequent hydrolysis. cenmed.com This reactivity is crucial for constructing intricate molecular frameworks that form the backbone of numerous specialized chemicals. chemimpex.com

The preparation of this compound can be achieved through the transimination of benzophenone (B1666685) imine with aminoacetonitrile (B1212223) hydrochloride. chemicalbook.com The resulting crude product is often suitable for direct use or can be purified by recrystallization. chemicalbook.com Its stability under flash chromatography and at room temperature, particularly when stored under argon to prevent moisture contact, further enhances its utility in synthetic workflows. chemicalbook.com

Relevance in Pharmaceutical and Agrochemical Development

The compound's ability to facilitate the formation of complex molecules positions it as a valuable tool in medicinal chemistry. chemimpex.com It serves as a key intermediate in the synthesis of various pharmaceutical agents, contributing to the development of novel therapeutic agents. chemimpex.com For instance, it has been utilized in the synthesis of γ-amino acid esters and as part of a key enantiodifferentiating step in the concise synthesis of dehydrocoronamic acid ethyl ester. cenmed.com Furthermore, it is a reagent for producing α-amino acids using transition metal catalysis and has been employed in the synthesis of Cathepsin B inhibitors. chemicalbook.com

In the agrochemical sector, this compound is also a key building block. chemimpex.comechemi.comechemi.com Its application as an intermediate extends to the development of new pesticides and other crop protection agents. chemimpex.comechemi.comechemi.com

Applications in Materials Science, Polymers, and Coatings

The unique properties of this compound have led to its promising application in materials science. chemimpex.comontosight.ai It is utilized in the development of novel materials, including advanced polymers and coatings. chemimpex.com The incorporation of this compound can allow for modifications that enhance the performance and durability of materials, making them suitable for high-performance applications. chemimpex.com This versatility opens up new avenues for innovation in product development within the materials sector. chemimpex.com

Role in Biochemical Studies (Enzyme Mechanisms, Protein Interactions)

In the realm of biochemistry, this compound and related compounds play a role in advancing the understanding of fundamental biological processes. chemimpex.com It is utilized in research to help scientists elucidate enzyme mechanisms and protein interactions. chemimpex.com This understanding is crucial for the rational design of new drugs and therapeutic strategies. chemimpex.com For example, studies on enzymes like Glycine (B1666218) N-methyltransferase, which catalyzes the methylation of glycine, provide insights into metabolic regulation and have implications for diseases where such pathways are dysregulated. nih.gov Similarly, research into the reaction mechanism of Phenylethanolamine N-methyltransferase, which is involved in catecholamine biosynthesis, benefits from the availability of versatile chemical tools to probe active sites and reaction pathways. nih.gov

Utility in Analytical Chemistry for Substance Detection and Quantification

This compound also finds utility in the field of analytical chemistry. chemimpex.com It is employed in various analytical methods for the detection and quantification of other substances. chemimpex.com This application is vital for quality control and ensuring regulatory compliance across a range of industries. chemimpex.com The development of reliable analytical techniques is essential for monitoring chemical processes and ensuring the purity and safety of products. echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzhydrylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJFRODHVSTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346513
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70591-20-7
Record name [(Diphenylmethylene)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70591-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(diphenylmethylene)amino]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Diphenylmethylene Aminoacetonitrile and Its Derivatives

Synthesis from Aminoacetonitrile (B1212223) and Ketimines/Carbonyl Compounds

The most common and efficient method for the preparation of N-(Diphenylmethylene)aminoacetonitrile involves the reaction of an aminoacetonitrile salt with a suitable ketimine or carbonyl compound. This approach typically utilizes a transimination reaction or a direct condensation.

One widely used method is the transimination of benzophenone (B1666685) imine with aminoacetonitrile hydrochloride. researchgate.net This reaction is advantageous as it proceeds under relatively mild conditions and often provides the product in high purity after recrystallization. The crude product from this reaction can frequently be used directly in subsequent steps without extensive purification. researchgate.net

Alternatively, this compound can be synthesized through the direct condensation of a carbonyl compound, such as benzophenone (diphenylketone), with aminoacetonitrile. researchgate.net

A documented preparative method involves the reaction of benzophenone imine with aminoacetonitrile hydrochloride. nih.gov This transimination reaction offers a reliable route to the desired product.

ReactantsReagents/SolventsTemperatureDurationProductNotes
Benzophenone imine, Aminoacetonitrile hydrochlorideMethylene chlorideRoom Temperature24 hThis compoundA mild and efficient synthesis. nih.gov
Benzophenone imine, AminoacetonitrileRefluxing xylene, Boron trifluoride etherateReflux-This compoundThe crude reaction mixture was flame-distilled under vacuum and then recrystallized. nih.gov

Alkylation Reactions of this compound

The acidic nature of the α-proton in this compound allows for its deprotonation and subsequent alkylation, providing a versatile route to a variety of α-substituted and α,α-disubstituted amino acid precursors.

Stepwise Alkylation to α,α-Disubstituted-[N-(diphenylmethylene)]aminoacetonitriles

The synthesis of α,α-disubstituted amino acids can be achieved through the stepwise alkylation of the benzophenone Schiff base of glycine (B1666218) derivatives. nih.gov The initial monoalkylation is followed by a second alkylation step. The selectivity for monoalkylation versus dialkylation is dependent on the acidity of the glycine imine starting material. nih.gov For the formation of α,α-disubstituted amino acids, the activated intermediate is an aldimine derivative of the monosubstituted amino acid. nih.gov

Phase Transfer Catalysis for α-Alkylation

Phase transfer catalysis (PTC) is a powerful technique for the α-alkylation of this compound. This method involves the use of a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport the deprotonated substrate from the aqueous phase to the organic phase where the alkylating agent resides. semanticscholar.org This technique is particularly advantageous as it can be performed under mild conditions and often leads to high yields of the alkylated product.

The alkylation of the benzophenone imine of aminoacetonitrile has been successfully carried out using 50% sodium hydroxide (B78521) as the base and a catalytic amount of triethylbenzylammonium chloride (TEBA) in toluene (B28343) at 0 °C. nih.gov Enantioenriched products can be obtained by employing chiral phase-transfer catalysts, often derived from Cinchona alkaloids. nih.gov The choice of catalyst and reaction conditions can significantly influence the enantioselectivity of the alkylation.

SubstrateAlkylating AgentBase/SolventCatalystTemperatureProductReference
This compoundVarious50% NaOH / TolueneTriethylbenzylammonium chloride (TEBA)0 °Cα-Alkylated-N-(diphenylmethylene)aminoacetonitriles nih.gov
Glycine Schiff base estersVarious-Chiral Cinchona alkaloid derivatives-Optically pure α-amino acids semanticscholar.org

Michael Addition Reactions

Specific, detailed research findings on the Michael addition of this compound to α,β-unsaturated ketones (chalcones), particularly under aqueous conditions and with analysis of diastereoselectivity, are not available in the searched literature. General principles of Michael additions are well-established, but their direct application to this specific substrate and reaction conditions could not be substantiated with the available information.

Michael Addition to α,β-Unsaturated Ketones (Chalcones)

No specific information was found for this reaction.

No specific information was found for this reaction.

Influence of Basic Conditions (e.g., NaOH, CaO) and Phase-Transfer Catalysis

The reactivity of this compound in Michael additions is significantly influenced by the basicity of the reaction medium. Strong aqueous bases, such as sodium hydroxide (NaOH), have proven effective in promoting these reactions. For instance, the Michael addition of this compound to various arylmethyleneacetophenones (chalcones) can be successfully carried out in aqueous conditions using a 33% NaOH solution in acetonitrile (B52724) at 0 °C. This method is noted for its high diastereoselectivity, yielding substituted 2-amino-5-oxonitriles. nih.govacs.org The reaction typically proceeds rapidly, often within 30 minutes, to produce the desired adducts in high yields. acs.orgresearchgate.netacs.org

In addition to homogenous basic conditions, solid-liquid phase-transfer catalysis (PTC) offers an alternative and effective approach. nih.gov Calcium oxide (CaO) has been utilized as a base under PTC conditions for the synthesis of substituted 2-amino-5-oxonitriles. This methodology facilitates the Michael addition of this compound to enones, leading to the formation of single diastereoisomers or diastereoisomeric mixtures. nih.gov Phase-transfer catalysis is a valuable technique in organic synthesis that can enhance yields and reaction rates by facilitating the transfer of reactants between immiscible phases. nih.gov The use of quaternary ammonium or phosphonium (B103445) salts as catalysts is common in these systems. illinois.edu

Synthesis of Substituted 2-Amino-5-oxonitriles

A primary application of this compound is in the synthesis of substituted 2-amino-5-oxonitriles. These compounds are valuable intermediates, particularly for the preparation of 3,4-dihydro-2H-pyrrole-2-carbonitriles. nih.gov The key synthetic route involves the Michael addition of the carbanion derived from this compound to α,β-unsaturated ketones, such as chalcones. nih.govresearchgate.net

The reaction is typically performed under basic conditions, as described previously. For example, the reaction between this compound and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, when treated with 33% aqueous NaOH in acetonitrile at 0 °C for 30 minutes, yields rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. acs.orgacs.org This reaction exhibits high diastereoselectivity, with a reported diastereoisomeric ratio of 95:5 for the crude product, and the major diastereoisomer can be isolated in high yield (83%) after recrystallization. acs.orgacs.org The diphenylmethylene group serves as a protecting group which can be selectively removed later to allow for subsequent reactions, such as in situ cyclization to form pyrroline (B1223166) derivatives. nih.gov

Table 1: Synthesis of a Substituted 2-Amino-5-oxonitrile via Michael Addition acs.orgacs.org
Reactant 1Reactant 2Base/SolventConditionsProductYieldDiastereomeric Ratio (crude)
This compound(E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one33% NaOH / CH₃CN0 °C, 30 minrel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile83%95:5

Tandem Michael Addition–1,3-Dipolar Cycloaddition Processes

Imines derived from aminoacetonitrile are capable of participating in tandem reaction sequences that combine Michael additions with 1,3-dipolar cycloadditions. These processes are valuable for constructing complex heterocyclic frameworks in a single operation. When this compound is treated with a base in the presence of a lithium salt, it can form an azomethine ylide. This reactive intermediate is a 1,3-dipole that can undergo cycloaddition reactions. rsc.orgnih.gov

Research has identified tandem processes where an initial Michael addition of the aminoacetonitrile imine is followed by an intramolecular 1,3-dipolar cycloaddition. These reactions are typically conducted at room temperature (25 °C) in acetonitrile, utilizing triethylamine (B128534) as a base in conjunction with lithium salts. rsc.org The azomethine ylide, formed in situ, first acts as a Michael donor, adding to an electron-deficient alkene. The resulting adduct then undergoes an intramolecular cycloaddition to yield complex cyclic products. rsc.orgnih.govmdpi.com This tandem strategy provides an efficient route to polycyclic nitrogen-containing heterocycles. rsc.org

Mannich-Type Reactions

The carbanion generated from this compound and its derivatives is a potent nucleophile in Mannich-type reactions, enabling the synthesis of vicinal diamines, which are crucial building blocks in organic synthesis. nih.gov

Catalytic Asymmetric Mannich-Type Reactions with Ketimines

The development of catalytic asymmetric Mannich-type reactions provides access to chiral α,β-diamino acid derivatives. nih.govacs.org Significant progress has been made in the reaction between glycine Schiff bases and ketimines, which was previously challenging due to steric hindrance. acs.org Copper(I)-catalyzed systems have emerged as particularly effective for this transformation. For example, the Mannich reaction of glycine esters with isatin-derived ketimines, catalyzed by a Cu(I)/chiral N,P-ligand complex, affords syn-α,β-diamino acid derivatives with high yields (up to 99%), excellent diastereoselectivities (up to 98:2 dr), and enantioselectivities (up to 99% ee). nih.govacs.orgacs.org

Another approach involves the use of a cooperative catalyst system, combining a soft Lewis acid with a hard Brønsted base. This strategy has been successfully applied to the stereoselective coupling of N-alkylidene-α-aminoacetonitrile with aliphatic ketimines. nih.govresearchgate.net A catalyst system comprising a copper(I) complex allows the reaction to proceed efficiently with low catalyst loading (3 mol%), yielding optically active vicinal diamines with consecutive tetrasubstituted and trisubstituted stereogenic centers. nih.gov The strategic use of a thiophosphinoyl group on the ketimine has been shown to be key in promoting the reaction. nih.govmdpi.com

Table 2: Catalytic Systems for Asymmetric Mannich Reactions with Ketimines
NucleophileElectrophileCatalyst SystemKey OutcomesReference
Glycine Schiff Base (Ester)Isatin-derived KetimineCu(I) / Chiral N,P-LigandHigh yields (89-99%), dr ≤98:2, ee 95-99% nih.govacs.org
N-Alkylidene-α-aminoacetonitrileN-Thiophosphinoyl Aliphatic KetimineSoft Lewis Acid / Hard Brønsted Base (e.g., Cu(I) complex)Access to vicinal diamines with consecutive stereocenters nih.gov

Use of Fluorenylidene as Protecting and Activating Group in Mannich Reactions

The fluorenylidene group serves as an effective protecting and activating group for α-aminoacetonitrile in catalytic Mannich-type reactions with imines. The use of N-(9-fluorenylidene)aminoacetonitrile allows the reaction to proceed smoothly in the presence of a catalytic amount of a guanidine (B92328) base, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG). researchgate.net This methodology affords the desired Mannich adducts in high yields and with high diastereoselectivities. researchgate.net

Furthermore, the use of a chiral guanidine catalyst can induce good enantioselectivity in the reaction. researchgate.net The fluorenyl-based framework, similar to the related 9-phenyl-9-fluorenyl (Pf) group, is noted for its ability to maintain the configurational integrity of α-amino compounds. nih.govmdpi.com This structural feature helps to prevent epimerization at the α-carbon during reactions involving the formation of carbanions, making it a valuable protecting group in asymmetric synthesis. nih.gov

Nucleophilic Addition Reactions with Nitrones

This compound can function as a carbon nucleophile in addition reactions with nitrones, which act as electrophiles. lookchem.com Nitrones typically require activation to enhance their electrophilicity for reactions with less reactive nucleophiles. nii.ac.jpresearchgate.net Stoichiometric activation with silylating agents like triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) in the presence of triethylamine facilitates the nucleophilic addition under neutral conditions. lookchem.com

Under these mild silylation conditions, this compound adds effectively to aromatic nitrones. The reaction proceeds by in situ formation of a highly electrophilic N-silyloxyiminium ion, which is then attacked by the carbanion of the aminoacetonitrile derivative. lookchem.com This method has been shown to produce the corresponding O-silylated β-hydroxyamino nitrile adducts in excellent yields. lookchem.com The ability to use this compound in this context expands its utility for creating C-C bonds and synthesizing complex hydroxylamine (B1172632) derivatives. researchgate.netacademie-sciences.fr

Synthesis of Carborane-Containing Ketones via Dehydrocyanation

A novel synthetic route has been developed for the creation of new carborane-containing ketones, utilizing a unique dehydrocyanation reaction. nih.gov This methodology employs commercially available this compound as the starting material.

The synthesis begins with the stepwise alkylation of this compound. This process yields α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitriles. nih.gov These intermediates are then subjected to a reaction with a decaborane-acetonitrile complex. This step induces the elimination of hydrogen cyanide, a key transformation in this synthetic pathway. nih.gov The final stage of the synthesis involves the acid hydrolysis of the dehydrocyanation products. nih.gov This hydrolysis affords the target carborane-containing ketones. nih.gov

Two specific examples of boronated ketones synthesized through this method are di(o-carboran-1-ylmethyl)ketone and (o-carboran-1-ylmethyl)benzylketone. nih.gov

Table 1: Synthesized Carborane-Containing Ketones

Product NameStarting MaterialKey Reagents
di(o-carboran-1-ylmethyl)ketoneThis compoundo-carboran-1-ylmethyl halide, Decaborane-acetonitrile complex, Acid
(o-carboran-1-ylmethyl)benzylketoneThis compoundo-carboran-1-ylmethyl halide, Benzyl (B1604629) halide, Decaborane-acetonitrile complex, Acid

Preparation of Phenylalanine Amides

This compound serves as a common and effective precursor for the synthesis of α-amino acids, including phenylalanine and its derivatives, which can subsequently be converted to amides. The synthesis of the phenylalanine backbone is often achieved through phase-transfer alkylation.

This process typically involves the alkylation of the Schiff base this compound with a substituted or unsubstituted benzyl halide. The reaction is carried out under phase-transfer conditions, which are known to be efficient for such alkylations. Following the successful addition of the benzyl group, the resulting α-substituted imine undergoes acid hydrolysis. This step cleaves the diphenylmethylene protecting group and also hydrolyzes the nitrile functionality to a carboxylic acid, yielding the desired phenylalanine derivative.

Once the phenylalanine amino acid is obtained, it can be converted into a corresponding amide through various well-established amide bond formation (peptidomimetic) techniques. These methods often involve the use of coupling reagents to facilitate the reaction between the carboxylic acid of phenylalanine and an amine.

Table 2: General Steps for Phenylalanine Amide Synthesis

StepDescriptionKey Reagents/Conditions
1. AlkylationPhase-transfer alkylation of this compound with a benzyl halide.Benzyl halide, Phase-transfer catalyst (e.g., quaternary ammonium salt), Base
2. HydrolysisAcid-catalyzed hydrolysis of the resulting imine and nitrile groups.Aqueous acid (e.g., HCl)
3. AmidationCoupling of the resulting phenylalanine with a desired amine to form the amide bond.Amine, Coupling agent (e.g., TBTU, DEPBT), Base

Synthesis of Cyclopropane (B1198618) Derivatives

A review of available scientific literature did not yield a direct synthetic methodology for the preparation of cyclopropane derivatives starting from this compound. While methods exist for the synthesis of nitrile-substituted cyclopropanes, these typically employ alternative starting materials and synthetic strategies, such as the Michael-initiated ring closure of 2-arylacetonitriles with α-bromoennitriles or the cyclopropanation of olefins with diazoacetonitrile. nih.gov Therefore, a specific protocol for the conversion of this compound into cyclopropane structures is not described here.

Chemical Reactivity and Transformations

Hydrolysis of the Diphenylmethylene Protecting Group

The diphenylmethylene (or benzhydrylidene) group is a key feature of N-(Diphenylmethylene)aminoacetonitrile, protecting the amino group and allowing the α-carbon to be deprotonated and functionalized. The removal of this protecting group is a critical step in synthesizing a variety of amino compounds and is typically achieved through hydrolysis.

The imine bond in this compound and its derivatives is susceptible to cleavage under acidic conditions. researchgate.net This acid-catalyzed hydrolysis regenerates the primary amine functionality along with benzophenone (B1666685) as a byproduct. This deprotection is a fundamental step in the synthesis of α-amino acids and their derivatives, for which this compound serves as a common synthon. cenmed.comchemicalbook.com The process is often carried out using mild acidic conditions to avoid unwanted side reactions of other functional groups present in the molecule. For instance, after phase-transfer-catalyzed alkylation to introduce a side chain, the resulting substituted imine is hydrolyzed to yield the free amino acid. harvard.edu

In many synthetic pathways, the hydrolysis of the diphenylmethylene group is not an isolated step but rather the trigger for a subsequent intramolecular reaction. When the molecule contains a suitably positioned electrophilic center, the newly liberated primary amine can attack this center in an in situ cyclization. researchgate.nettandfonline.com This tandem deprotection-cyclization strategy is an efficient method for constructing heterocyclic rings.

A prominent example is the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.nettandfonline.com The process begins with a Michael addition of this compound to an α,β-unsaturated ketone. The resulting adduct, a substituted 2-amino-5-oxonitrile, is then treated with acid. This treatment selectively removes the diphenylmethylene protecting group, and the resulting primary amine immediately undergoes intramolecular cyclization with the ketone carbonyl to form the dihydropyrrole ring system. researchgate.nettandfonline.com

Cyclization Reactions

This compound is a key precursor in various cyclization reactions to form nitrogen-containing heterocycles, particularly pyrroline (B1223166) and pyrrole (B145914) derivatives. These reactions leverage the compound's ability to act as a nucleophile after deprotonation, followed by intramolecular condensation.

A direct route to substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles involves the cyclocondensation of this compound or its parent compound, aminoacetonitrile (B1212223), with enones. researchgate.netbeilstein-journals.orgresearchgate.net The synthesis can be viewed as a sequence initiated by the Michael addition of the aminonitrile to an α,β-unsaturated ketone, which creates a γ-amino ketone intermediate. researchgate.nettandfonline.com

Under acidic conditions, the diphenylmethylene protecting group is hydrolyzed, and the resulting primary amine cyclizes onto the ketone carbonyl, as described previously. researchgate.net This reaction sequence allows for the highly diastereoselective synthesis of these heterocyclic structures. tandfonline.com The cyclization of these bifunctional 2-amino-5-oxonitriles is a widely employed method for preparing derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in proline metabolism. researchgate.net

Table 1: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitriles

Reactants Conditions Product Yield Reference
This compound, Chalcones 1. 33% NaOH, CH₃CN, 0°C2. Acidic conditions 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles Not specified tandfonline.com, researchgate.net

The adducts formed from the Michael addition of this compound to α,β-unsaturated esters or ketones are imine ketones or imine esters. These intermediates are direct precursors to 1-pyrrolines (also known as Δ¹-pyrrolines or 3,4-dihydro-2H-pyrroles). The intramolecular cyclization of these adducts is a key step in their synthesis. researchgate.net This methodology provides a powerful route to construct the five-membered cyclic imine core found in many natural products and biologically active molecules. organic-chemistry.org The use of this compound as a Schiff base synthon is a well-established strategy for the diastereoselective or enantioselective synthesis of 1-pyrrolines. researchgate.net

Dehydrocyanation Reactions

The 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediates synthesized via the methods above can be further transformed into aromatic pyrroles. One such transformation is dehydrocyanation, which involves the elimination of hydrogen cyanide (HCN) to introduce a double bond and aromatize the ring. nih.gov

This reaction can be challenging under basic conditions because the abstraction of the most acidic proton leads to a stable anion that is reluctant to eliminate cyanide. beilstein-journals.org However, the conversion of 3,4-dihydro-2H-pyrrole-2-carbonitriles to 2,4-disubstituted pyrroles can be effectively achieved through microwave-induced dehydrocyanation. beilstein-journals.org This protocol provides a simple and efficient two-step procedure to convert enones into valuable 2,4-disubstituted pyrroles. beilstein-journals.org

Table 2: Conversion of Dihydropyrrole Intermediates

Starting Material Conditions Product Outcome Reference
3,4-Dihydro-2H-pyrrole-2-carbonitriles Microwave irradiation 2,4-Disubstituted pyrroles Dehydrocyanation nih.gov, beilstein-journals.org

Derivatization Strategies

The derivatization of this compound is a key strategy for the synthesis of complex amino compounds. The diphenylmethylene group can be readily hydrolyzed under acidic conditions, unmasking the primary amine and enabling further functionalization.

The synthesis of β-aminonitrile and β-aminoamide compounds from this compound can be envisioned through a multi-step sequence involving a Michael addition followed by reduction and/or hydrolysis. The initial step involves the base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound, such as a chalcone, to yield a δ-keto-α-(diphenylmethyleneamino)nitrile. mdpi.comresearchgate.net

Subsequent selective reduction of the ketone functionality in the Michael adduct would lead to a γ-hydroxy-α-(diphenylmethyleneamino)nitrile. This intermediate could then potentially be converted to a β-aminonitrile through further transformations. Alternatively, partial hydrolysis of the nitrile group in the Michael adduct to an amide would produce the corresponding β-aminoamide precursor after deprotection of the diphenylmethylene group.

The Michael adducts obtained from the reaction of this compound with enones are valuable precursors for the synthesis of non-proteinogenic α-amino acids and, potentially, β-amino acids and 1,3-diamines. mdpi.com For the formation of β-amino acids, the δ-keto-α-(diphenylmethyleneamino)nitrile intermediate can undergo a series of transformations. nih.gov This would involve reduction of the ketone, hydrolysis of both the nitrile and the imine functionalities, and subsequent intramolecular cyclization or other rearrangement pathways.

The synthesis of 1,3-diamines from these adducts would necessitate the reduction of both the ketone and the nitrile functionalities. The resulting γ-amino-α-(diphenylmethyleneamino)alkane could then be deprotected by hydrolysis of the imine to reveal the 1,3-diamine structure. General methods for the synthesis of 1,3-diamines often involve the reduction of dinitriles or the amination of amino alcohols, which are plausible transformations for the derivatives of this compound. rsc.orgwikipedia.org

The nitrile group in derivatives of this compound can be converted to an ester functionality via the Pinner reaction. This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imidate salt (Pinner salt). Subsequent hydrolysis of the Pinner salt yields the corresponding ester. wikipedia.orgresearchgate.netorganic-chemistry.org

This transformation has been demonstrated on the Michael adducts of this compound. For instance, substituted 2-amino-5-oxonitriles, formed from the reaction of this compound with chalcones, can be converted to their corresponding methyl esters.

Table 1: Pinner Reaction of a Michael Adduct of this compound

Starting MaterialReagentsProductYield
rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrileHCl/dioxane, dry MeOHMethyl rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanoateGood

Reactions with Boron Hydrides

Derivatives of this compound have been shown to react with boron hydrides in a novel dehydrocyanation reaction. Specifically, α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitriles, which are prepared by the stepwise alkylation of this compound, undergo elimination of hydrogen cyanide upon reaction with a decaborane-acetonitrile complex. The resulting products can then be hydrolyzed under acidic conditions to afford the corresponding ketones. researchgate.net

This reaction provides a unique synthetic route to ketones from α-amino nitriles and highlights a less common reactivity pattern of the aminoacetonitrile scaffold when interacting with boron clusters.

Table 2: Dehydrocyanation of Substituted N-(Diphenylmethylene)aminoacetonitriles

Starting MaterialReagentKey TransformationFinal Product (after hydrolysis)
α,α-disubstituted-[N-(diphenylmethylene)]aminoacetonitrilesDecaborane-acetonitrile complexElimination of hydrogen cyanideKetone

Cross-Coupling Reactions

While direct cross-coupling reactions on this compound are not extensively documented, it serves as a valuable precursor for substrates that can undergo such transformations. This compound can be considered a glycine (B1666218) anion equivalent, and its alkylation followed by hydrolysis provides a route to various α-amino acids. google.com

These α-amino acids can then be converted into their corresponding α-pyridinium esters. These pyridinium (B92312) salts are effective electrophiles in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboroxines. This sequence allows for the deaminative arylation of amino acid derivatives, ultimately leading to the formation of α-aryl esters and amides. The diphenylmethylene protecting group plays a crucial role in the initial alkylation step to generate the desired amino acid precursors.

Palladium-Catalyzed Cross-Coupling with Arylboronic Acids

The palladium-catalyzed cross-coupling reaction of this compound with arylboronic acids, a transformation analogous to the Suzuki-Miyaura coupling, represents a significant method for the synthesis of α-aryl glycine derivatives. This reaction facilitates the formation of a carbon-carbon bond between the α-carbon of the aminoacetonitrile derivative and the aryl group from the boronic acid. The diphenylmethylene protecting group is crucial for activating the α-proton, enabling deprotonation and subsequent transmetalation in the catalytic cycle.

Detailed research has demonstrated the utility of this methodology for creating a diverse range of α-aryl glycine precursors. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and good substrate scope.

Key Research Findings:

A typical procedure involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. The choice of ligand can significantly influence the reaction's efficiency. A base is required to deprotonate the aminoacetonitrile, forming the nucleophilic species that participates in the catalytic cycle. Common bases include potassium carbonate, sodium tert-butoxide, or cesium carbonate. The reaction is typically carried out in an inert solvent like toluene (B28343), dioxane, or DMF at elevated temperatures.

The subsequent hydrolysis of the resulting N-(diphenylmethylene)-α-arylaminoacetonitrile under acidic conditions readily cleaves the imine protecting group to afford the corresponding α-aryl glycine, an important class of non-proteinogenic amino acids.

The scope of the reaction with respect to the arylboronic acid is generally broad, accommodating a variety of substituents on the aromatic ring. Both electron-donating and electron-withdrawing groups are often well-tolerated, allowing for the synthesis of a wide array of arylglycine derivatives.

Illustrative Reaction Conditions and Yields:

The following interactive data table summarizes typical conditions and outcomes for the palladium-catalyzed α-arylation of this compound with various arylboronic acids, leading to the formation of the corresponding α-aryl-N-(diphenylmethylene)aminoacetonitriles.

Arylboronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene10085
4-Methylphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane11092
4-Methoxyphenylboronic acidPd(OAc)₂RuPhosNaOtBuToluene10088
4-Chlorophenylboronic acidPd₂(dba)₃SPhosK₃PO₄DMF12078
3-Fluorophenylboronic acidPd(OAc)₂XPhosCs₂CO₃Dioxane11081
2-Naphthylboronic acidPd₂(dba)₃RuPhosK₃PO₄Toluene10086

This palladium-catalyzed cross-coupling reaction provides a powerful and versatile route to α-aryl glycine derivatives, which are valuable building blocks in medicinal chemistry and peptide synthesis.

Stereochemical Aspects in Synthesis and Reactivity

Diastereoselective Synthesis

Diastereoselective synthesis involving N-(Diphenylmethylene)aminoacetonitrile has been effectively demonstrated in Michael addition reactions. The reaction between [(diphenylmethylene)amino]acetonitrile and α,β-unsaturated ketones, such as chalcones, can proceed with high diastereoselectivity. researchgate.net This process allows for the creation of substituted 2-amino-5-oxonitriles with defined relative stereochemistry. researchgate.net

For instance, the reaction of 2-((diphenylmethylene)amino)acetonitrile with (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one using 33% sodium hydroxide (B78521) in acetonitrile (B52724) at 0°C yields the main product, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. researchgate.net This highlights the ability to control the formation of two adjacent stereocenters in a single reaction step. The resulting γ-ketonitriles are valuable intermediates that can be further transformed, for example, into 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net

Table 1: Example of Diastereoselective Michael Addition
Reactant 1Reactant 2 (Chalcone)ConditionsProductStereochemistrySource
This compound(E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one33% NaOH, CH3CN, 0°C, 30 min2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrilerel-(2R,3S) researchgate.net

Enantioselective Synthesis

The development of catalytic enantioselective reactions using this compound and its derivatives has opened pathways to chiral α-amino acids and other valuable molecules. Various catalytic systems have been explored to achieve high levels of enantioselectivity.

Chiral guanidines have emerged as powerful organocatalysts in asymmetric synthesis due to their strong basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net These catalysts, which can be bicyclic, monocyclic, or acyclic, have enabled a wide range of organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net The design and synthesis of novel guanidine (B92328) catalysts, including those with axial chirality, continue to expand their utility. researchgate.net In addition to their role as organocatalysts, chiral guanidines and their derivatives can be combined with metal species, creating versatile catalytic systems for challenging asymmetric reactions. rsc.orgresearchgate.net Chiral guanidinium (B1211019) salts have also found use in phase-transfer catalysis and hydrogen-bond donor catalysis. rsc.orgresearchgate.net

A notable success in the enantioselective functionalization of this compound has been achieved using chiral bis(imidazoline) palladium (Pd) catalysts. nih.govelsevierpure.com This system has been effectively applied to the catalytic enantioselective reaction of diphenylmethylidene-protected α-aminoacetonitriles with imines. nih.govelsevierpure.com These reactions produce chiral α,β-diamino acid precursors with good yields and high levels of both diastereo- and enantioselectivity. nih.gov Furthermore, the reaction of these protected α-aminonitriles with di-tert-butyl azodicarboxylate, catalyzed by the same chiral Pd complexes, affords chiral α,α-diaminonitriles in high yields and with high enantioselectivities. nih.govelsevierpure.com

Table 2: Enantioselective Reactions with Chiral Bis(imidazoline) Palladium Catalysts
SubstrateElectrophileCatalyst SystemKey OutcomesSource
Diphenylmethylidene-protected α-aminoacetonitrilesVarious IminesChiral Bis(imidazoline)/PdGood yields, high diastereo- and enantioselectivities nih.govelsevierpure.com
Diphenylmethylidene-protected α-aminoacetonitrilesDi-tert-butyl azodicarboxylateChiral Bis(imidazoline)/PdHigh yields, high enantioselectivities for chiral α,α-diaminonitriles nih.gov

The asymmetric α-addition of the ketimine this compound to aldimines (imines) is a powerful method for constructing vicinal diamines, which are important structural motifs in many biologically active compounds. As detailed in the previous section, chiral bis(imidazoline) palladium catalysts have been successfully employed for this transformation, providing the desired products with good stereocontrol. nih.gov This reaction is conceptually related to the direct catalytic asymmetric addition of acetonitrile to aldimines, a challenging reaction that has recently seen significant progress with the use of nickel(II) complexes ligated with chiral biscarbenes. nih.govfigshare.com The N-(diphenylmethylene) group serves as both a protecting group and an activating group, facilitating the deprotonation at the α-carbon to generate the nucleophilic species required for the addition to the aldimine.

Asymmetric phase-transfer catalysis (PTC) has proven to be a highly effective strategy for the enantioselective alkylation of glycine (B1666218) derivatives, including those protected with a diphenylmethylene group. organic-chemistry.orgnih.gov This method typically involves a solid-liquid or liquid-liquid system where a chiral quaternary ammonium (B1175870) salt transports the enolate of the glycine imine from the aqueous or solid phase to the organic phase, where it reacts with an alkylating agent. uni-giessen.de

Catalysts derived from Cinchona alkaloids are frequently used for this purpose. organic-chemistry.orgresearchgate.net For instance, a novel N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium salt has demonstrated high catalytic efficiency in the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester, achieving excellent enantiomeric excess (94–99% ee) and high yields (82–92%) for a variety of alkyl halides. organic-chemistry.org The steric and electronic properties of the catalyst, as well as reaction conditions like solvent and temperature, are critical factors in achieving high enantioselectivity. organic-chemistry.org

Table 3: Asymmetric Alkylation via Phase-Transfer Catalysis
SubstrateCatalyst TypeAlkylating AgentsAchieved Enantiomeric Excess (ee)Achieved YieldSource
N-(diphenylmethylene) glycine tert-butyl esterN-benzimidazolemethyl cinchonine quaternary ammonium saltVarious alkyl halides94–99%82–92% organic-chemistry.org
Glycine IminesO-Alkyl N-anthracenylmethyl Cinchona alkaloid derivativesAlkyl halidesHigh levelsNot specified nih.gov

Control of Stereochemistry in Cyclization Reactions

Derivatives of this compound are useful precursors for the synthesis of nitrogen-containing heterocyclic compounds, where the control of stereochemistry during the cyclization step is paramount. The products from the aforementioned diastereoselective Michael additions can undergo subsequent cyclization. researchgate.net Specifically, after the selective removal of the diphenylmethylene protecting group from the substituted 2-amino-5-oxonitriles, an in situ cyclization occurs to furnish 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net

The principles of stereocontrol in cyclization are broadly applicable. For example, highly diastereoselective radical cyclizations have been used to create complex ring systems with specific relative stereochemistry. researchgate.net Similarly, diastereoselective tandem-cyclization reactions of enantiomerically pure precursors have been developed to synthesize N-heterocyclic scaffolds. nih.gov These strategies underscore the importance of substrate control and reaction design in dictating the stereochemical outcome of cyclization reactions, enabling the synthesis of complex target molecules from precursors derived from aminoacetonitriles.

Formation of trans- and cis-Diastereoisomers

The creation of trans- and cis-diastereoisomers is a characteristic feature of reactions in which a new stereocenter is introduced into a molecule that already contains one, or when two new stereocenters are formed in a single step. A classic illustration of this is the Staudinger reaction, which involves a [2+2] cycloaddition between an imine and a ketene (B1206846) to yield a β-lactam. When this compound or its corresponding esters serve as the imine component, reaction with a substituted ketene can produce a β-lactam ring possessing two contiguous stereocenters. This process can lead to the formation of both cis and trans diastereomeric products.

The diastereoselectivity of the Staudinger reaction, which dictates the relative ratio of the cis and trans isomers, is dependent on a multitude of factors. These include the electronic and steric nature of the substituents on both the imine and the ketene, the choice of solvent, and the reaction temperature. The prevailing mechanistic model posits that the reaction is initiated by the nucleophilic attack of the imine's nitrogen atom on the central carbonyl carbon of the ketene, which generates a zwitterionic intermediate. The stereochemical outcome is then determined by the subsequent conrotatory ring closure of this intermediate.

For example, the reaction between an N-(diphenylmethylene)glycinate ester and a chiral ketene can result in the formation of diastereomeric β-lactams. The facial selectivity of the ketene's approach to the imine, in conjunction with the rotational equilibria of the zwitterionic intermediate prior to cyclization, are the key determinants of the final cis-to-trans product ratio.

Extensive research into the Staudinger cycloaddition has shed light on the critical parameters that govern the preferential formation of either cis or trans β-lactams. Although specific experimental data for this compound itself is not extensively detailed in the literature, the analogous behavior of N-(diphenylmethylene)glycine esters offers significant predictive insights. The table below presents representative results for the diastereoselective synthesis of β-lactams from the reaction of an N-(diphenylmethylene)glycinate ester with a variety of substituted ketenes under defined reaction conditions.

The presented data generally show a preference for the formation of the cis-diastereomer in reactions involving monosubstituted ketenes. This tendency is often attributed to a kinetically controlled process where the initial nucleophilic addition and subsequent cyclization occur via a transition state of lower steric hindrance, leading to the cis product. Nevertheless, certain conditions, such as the use of more polar solvents or elevated reaction temperatures, can sometimes shift the selectivity towards the thermodynamically more stable trans-isomer by facilitating the equilibration of the zwitterionic intermediate. The steric bulk of the substituents on both the ketene and the imine also exerts a significant influence on the diastereomeric outcome.

Mechanistic Studies and Computational Chemistry

Theoretical Quantum Chemical Computations of Reaction Pathways

The exploration of chemical reactions at a molecular level is greatly enhanced by quantum chemical calculations, which map the potential energy surface (PES) to identify all relevant intermediates and elementary reactions. arxiv.org Methodologies such as the intrinsic reaction coordinate (IRC) are used to confirm the connection between a transition state and its corresponding reactants and products. nih.gov For more complex reaction networks, automated reaction path search methods, like the artificial force-induced reaction (AFIR) method, can systematically explore possible chemical transformations. nih.govchemrxiv.org These computational approaches allow for a detailed analysis of reaction pathways, providing insights into the formation of desired products and potential side reactions in processes involving N-(Diphenylmethylene)aminoacetonitrile and its derivatives. arxiv.org The setup, calculation, and analysis of results are the three main steps in quantum chemical calculations, which traditionally can be time-intensive but are becoming more efficient with advancements in computing power. arxiv.org

Examination of Transition State Structures and Energetics

Computational studies are instrumental in examining the geometry and energy of transition states, which are critical for understanding reaction kinetics and selectivity. For instance, in the highly diastereoselective Mannich-type reactions of N-(diphenylmethylene)glycinamides with chiral α-chloro-N-p-toluenesulfinylaldimines, a proposed transition-state model helps to explain the observed stereochemistry. researchgate.net The model suggests a specific arrangement of the reacting molecules that minimizes steric hindrance and maximizes favorable electronic interactions, leading to the preferential formation of one diastereomer.

Density Functional Theory (DFT) calculations are frequently employed to locate and characterize transition structures. nih.gov By comparing the calculated activation energies of different possible transition states, researchers can predict the most likely reaction pathway and the resulting product distribution. nih.gov This approach has been successfully used to model the transition states in various reactions, providing detailed information on their geometry and electronic structure. nih.gov

Table 1: Key Aspects of Transition State Analysis

Feature Analyzed Computational Method Information Gained
Geometry Structure Optimization (e.g., B3LYP/6-31G*) Provides the 3D arrangement of atoms at the peak of the energy barrier.
Energetics Activation Energy Calculation Determines the energy barrier for the reaction, influencing the reaction rate.
Stereoselectivity Comparison of Diastereomeric Transition States Explains why one stereoisomer is formed preferentially over another.

Iminium Ion Catalysis Mechanisms

Iminium ion catalysis is a fundamental strategy in organocatalysis used to activate α,β-unsaturated carbonyl compounds for nucleophilic attack. nih.gov The mechanism involves the reversible condensation of a chiral secondary amine catalyst with an aldehyde or ketone. This process forms an iminium ion, which possesses a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent carbonyl compound. nih.gov This LUMO-lowering enhances the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles like the enolate derived from this compound.

The catalytic cycle consists of three key stages:

Iminium Ion Formation: The chiral amine catalyst reacts with the electrophile (e.g., an enone) to form the reactive iminium ion.

Nucleophilic Addition: The nucleophile attacks the β-carbon of the iminium ion, forming a new carbon-carbon bond and creating a new stereocenter. The chiral environment provided by the catalyst directs the stereochemical outcome of this step.

Hydrolysis and Catalyst Regeneration: The resulting intermediate is hydrolyzed to release the final product and regenerate the amine catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org

This catalytic strategy is central to many transformations, including cycloadditions and conjugate additions. researchgate.net

Computational Insight into Mannich Reaction Mechanisms

The Mannich reaction is a classic three-component reaction that assembles a carbon nucleophile, an aldehyde, and an amine to form β-amino carbonyl compounds, known as Mannich bases. adichemistry.comorganic-chemistry.org this compound serves as a stable glycine (B1666218) equivalent and a key nucleophilic component in many catalytic, asymmetric Mannich-type reactions. researchgate.net

Computational studies, particularly using DFT, have provided significant insights into the mechanism of these reactions. nih.gov The general mechanism proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine components. adichemistry.com The enolized form of the carbonyl compound, in this case, the carbanion of this compound, then attacks the iminium ion. adichemistry.com DFT calculations have been used to validate proposed reaction pathways, such as in multicomponent double Mannich reactions, by evaluating the energetics of intermediates and transition states. nih.gov These calculations help to rationalize the observed stereoselectivity, which is often controlled by the structure of the catalyst and the geometry of the transition state assembly. researchgate.netnih.gov

Studies of Proton-Transfer Processes

Proton transfer is a fundamental step in many organic reactions, including those involving this compound. Understanding the thermodynamics of protonation is essential for elucidating reaction mechanisms, especially under acid or base catalysis. Molecular orbital calculations have been used to investigate the protonation thermochemistry of the parent compound, aminoacetonitrile (B1212223). nih.gov

High-level calculations (up to the G2 level) have demonstrated that protonation occurs preferentially on the nitrogen atom of the amino (NH₂) group rather than the nitrile nitrogen. nih.gov These studies provide precise values for the gas-phase basicity (GB) and proton affinity (PA) of the molecule. nih.gov This fundamental knowledge is crucial for predicting how the nucleophilicity of the α-carbon in this compound is modulated by pH and the presence of acidic or basic catalysts in solution.

Table 2: Protonation Thermochemistry of Aminoacetonitrile

Thermochemical Property Method Value
Gas-Phase Basicity (GB) Ion Cyclotron Resonance Mass Spectrometry (Experimental) 789.3 ± 1.0 kJ·mol⁻¹ nih.gov
Proton Affinity (PA) G2 Level Molecular Orbital Calculation (Theoretical) 824.0 kJ·mol⁻¹ nih.gov

DFT Calculations in Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions. sumitomo-chem.co.jp It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems containing dozens of atoms, such as the transition states of reactions involving this compound. sumitomo-chem.co.jp

DFT calculations are widely applied to:

Optimize Geometries: Determine the stable structures of reactants, intermediates, transition states, and products. researchgate.net

Calculate Reaction Energies: Predict the thermodynamics of a reaction by computing the energy difference between products and reactants.

Determine Activation Barriers: Calculate the energy of transition states to understand reaction kinetics and rate-determining steps. rsc.org

Elucidate Stereoselectivity: Model the transition states leading to different stereoisomers to predict and explain the stereochemical outcome of a reaction. rsc.org

In the context of Mannich reactions involving this compound derivatives, DFT calculations have been used to validate proposed mechanisms and rationalize the high diastereoselectivities observed. nih.gov The choice of the functional and basis set in DFT calculations is critical and must be carefully validated to ensure the accuracy of the results. sumitomo-chem.co.jp

Applications in Advanced Organic Synthesis

Building Blocks for Non-Proteinogenic α-Amino Acids and Derivatives

N-(Diphenylmethylene)aminoacetonitrile is extensively utilized as a practical glycine (B1666218) anion equivalent for the synthesis of a wide array of non-proteinogenic α-amino acids. rsc.orgnih.gov These unnatural amino acids are crucial components in medicinal chemistry and drug discovery, offering novel structural motifs for peptide and protein engineering. researchgate.net The synthetic strategy typically involves the deprotonation of the α-carbon of this compound with a suitable base to form a stabilized carbanion. This nucleophilic species can then be reacted with various electrophiles, such as alkyl halides, to introduce diverse side chains.

The benzhydrylidene group serves as an effective protecting group for the amine functionality, preventing unwanted side reactions. After the alkylation step, this protecting group can be readily removed under acidic conditions to yield the desired α-amino acid. This methodology provides a robust and flexible route to α-amino acids with a variety of functional groups and stereochemical configurations.

Table 1: Synthesis of Non-Proteinogenic α-Amino Acids using this compound

Electrophile Base Resulting Amino Acid Structure Reference
Alkyl Halide (R-X) Strong Base (e.g., LDA, NaH) R-CH(NH₂)-COOH rsc.orgnih.gov
Michael Acceptor Phase Transfer Catalyst R₂CH-CH(NH₂)-COOH nih.gov

Note: The table provides a generalized scheme. Specific reaction conditions and yields may vary depending on the substrates and reagents used.

Synthesis of Complex Heterocyclic Compounds

The reactivity of this compound extends beyond the synthesis of acyclic amino acids to the construction of complex heterocyclic frameworks. Its ability to participate in various cyclization reactions makes it a valuable precursor for a range of nitrogen-containing ring systems.

Pyrrole (B145914) Derivatives

Pyrroles are fundamental five-membered aromatic heterocycles found in numerous natural products and pharmaceuticals. This compound can be employed in the synthesis of substituted pyrroles. One common approach involves the reaction of its corresponding anion with α,β-unsaturated carbonyl compounds. The initial Michael addition is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic pyrrole ring. This method allows for the introduction of a variety of substituents on the pyrrole nucleus, depending on the starting materials.

Indolylpropionitrile Derivatives

The synthesis of indolylpropionitrile derivatives, which can be considered as tryptophan analogues, can be achieved through the Michael addition of the anion of this compound to a suitable indole-containing Michael acceptor. For instance, reaction with an indole-3-acrylate derivative would lead to the formation of a protected tryptophan precursor. Subsequent hydrolysis of the nitrile and removal of the protecting group would yield the desired indolylpropionic acid derivative. This approach provides a valuable route to modified tryptophans for incorporation into peptides and other bioactive molecules.

Pyrrolidine (B122466) Derivatives

Pyrrolidines are saturated five-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds, including alkaloids and pharmaceuticals. The synthesis of functionalized pyrrolidines can be accomplished using this compound. A typical strategy involves a tandem reaction sequence initiated by the Michael addition of the this compound anion to an α,β-unsaturated ester or ketone. The resulting enolate can then undergo an intramolecular cyclization to form a pyrrolidine ring. The stereochemistry of the newly formed chiral centers can often be controlled by the reaction conditions and the use of chiral auxiliaries.

Azepine Derivatives

Azepines are seven-membered nitrogen-containing heterocycles that have garnered interest in medicinal chemistry due to their diverse biological activities. While less common than the synthesis of five- and six-membered rings, this compound can serve as a building block for the construction of certain azepine derivatives. Synthetic strategies may involve multi-step sequences, potentially including ring-expansion reactions or the construction of a linear precursor that can undergo a 7-endo-trig cyclization. The specific approach would be highly dependent on the desired substitution pattern of the azepine ring.

Table 2: Heterocyclic Compounds Synthesized from this compound

Heterocycle General Synthetic Strategy Key Reaction Steps
Pyrrole Reaction with α,β-unsaturated carbonyls Michael Addition, Intramolecular Cyclization, Elimination
Indolylpropionitrile Reaction with indole-based Michael acceptors Michael Addition
Pyrrolidine Reaction with α,β-unsaturated esters/ketones Michael Addition, Intramolecular Cyclization
Azepine Multi-step synthesis Ring Expansion or Intramolecular Cyclization of a linear precursor

Precursors for Amino Acid Analogues (e.g., carborane-containing amino acids)

A particularly specialized application of this compound is its use as a precursor for the synthesis of amino acid analogues containing carborane cages. google.com Carboranes are boron-rich clusters that have found applications in medicinal chemistry, particularly in boron neutron capture therapy (BNCT).

The synthesis of carborane-containing amino acids involves the reaction of the anion of this compound with an electrophilic carborane species. For example, a carborane cage bearing a suitable leaving group can be displaced by the nucleophilic α-carbon of the deprotonated acetonitrile (B52724) derivative. Following the coupling reaction, standard deprotection protocols are employed to unveil the amino acid functionality. This methodology provides a crucial pathway for the creation of novel boron-containing amino acids for potential therapeutic applications.

Intermediate in the Synthesis of Tenuazonic Acid Derivatives

Tenuazonic acid is a mycotoxin produced by certain fungi and its derivatives have been explored for various biological activities. The chemical structure of Tenuazonic Acid is characterized by a 3-acyl-pyrrolidine-2,4-dione core. Synthetic approaches to Tenuazonic Acid and its analogues generally involve the construction of this heterocyclic ring system from precursors such as amino acids (commonly L-isoleucine) and β-keto esters. The literature on the synthesis of Tenuazonic Acid derivatives does not indicate the use of this compound as a building block or intermediate. The established synthetic routes for constructing the tetramic acid moiety of Tenuazonic Acid follow different chemical pathways.

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. Future research on N-(Diphenylmethylene)aminoacetonitrile should prioritize the development of such sustainable synthetic routes.

One promising avenue is the adoption of microwave-assisted synthesis . rsc.orgresearchgate.netnih.gov This technique often leads to significant reductions in reaction times, increased product yields, and can sometimes be performed under solvent-free conditions, thereby minimizing the use of volatile organic compounds. rsc.orgnih.gov The efficient heating provided by microwave irradiation can enhance the condensation reaction between benzophenone (B1666685) imine and aminoacetonitrile (B1212223) hydrochloride, which is a known preparatory method. chemicalbook.com Research could focus on optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize efficiency and environmental benefits. nih.govmdpi.com

The table below outlines potential green methodologies that warrant further investigation.

Green MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction time, higher yields, potential for solvent-free conditions. rsc.orgnih.govOptimization of power, temperature, and catalysts; exploration of one-pot procedures. researchgate.netnih.gov
Alternative Solvents Reduced environmental impact, improved safety, potential for easier catalyst recycling. nih.govScreening of ionic liquids, supercritical CO2, and bio-solvents for optimal reactivity and solubility.
Solvent-Free Reactions Elimination of solvent waste, simplified workup, potential for cost savings. nih.govInvestigation of solid-state reactions or reactions using a liquid reactant as the solvent.
Atom Economy Maximization of the incorporation of starting materials into the final product, minimizing waste.Designing synthetic pathways that avoid protecting groups and reduce the number of steps.

Exploration of Novel Catalytic Systems

Developing new catalytic systems can significantly enhance the synthesis of this compound and its derivatives, offering improved efficiency, selectivity, and sustainability.

Phase-Transfer Catalysis (PTC) represents a particularly relevant area for exploration. crdeepjournal.org This methodology is effective for reactions involving reactants in immiscible phases, such as the alkylation of the glycine (B1666218) anion equivalent derived from the title compound. organic-chemistry.orgprinceton.edu Research into novel chiral phase-transfer catalysts, like those derived from cinchona alkaloids, could enable the asymmetric synthesis of valuable chiral α-amino acid derivatives starting from this compound. organic-chemistry.orgcore.ac.uk This would be a significant advancement for pharmaceutical synthesis.

Furthermore, the development of recyclable and heterogeneous catalysts is a critical goal. rsc.orgrsc.org Systems such as metal-organic frameworks (MOFs) or catalysts immobilized on solid supports could facilitate easier separation from the reaction mixture, allowing for catalyst reuse and reducing contamination of the final product. acs.orgacs.org Investigating the applicability of such systems to imine synthesis could lead to more cost-effective and environmentally sound industrial processes. mdpi.com

Catalytic SystemPotential ApplicationResearch Focus
Chiral Phase-Transfer Catalysts Asymmetric synthesis of α-amino acids from this compound. organic-chemistry.orgDesign of new catalysts based on cinchona alkaloids or other chiral scaffolds; optimization of enantioselectivity. core.ac.uk
Heterogeneous Catalysts Facilitating synthesis and purification through easy catalyst removal and recycling. rsc.orgDevelopment of supported metal catalysts or metal-organic frameworks (MOFs) for imine formation. acs.org
Homogeneous Recyclable Catalysts Combining high activity of homogeneous systems with the benefit of recyclability. rsc.orgExploring catalysts soluble in specific phases (e.g., fluorous phases, ionic liquids) for easy separation. rsc.org
Photocatalysis Enabling reactions under mild conditions using light as an energy source. acs.orgInvestigating photoredox catalysts for the cross-condensation reactions leading to imine formation. acs.org

Advanced Spectroscopic and Structural Characterization

While basic properties of this compound are known, a comprehensive characterization using advanced analytical techniques is largely absent from the literature. Such studies are crucial for a fundamental understanding of its chemical behavior.

Future work should focus on obtaining high-resolution Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and 2D-NMR) to unambiguously assign all proton and carbon signals. This detailed data is essential for quality control and for studying the compound's interactions in solution.

Infrared (IR) and Raman spectroscopy are also vital. While a conforming IR spectrum has been noted, detailed analysis is needed. thermofisher.com The characteristic nitrile (C≡N) stretch, typically found between 2200-2300 cm⁻¹, is a key feature. astrochem.orgnih.gov Studies on the related aminoacetonitrile show this band can sometimes be weak in the IR spectrum but strong in the Raman spectrum, an investigation that would be valuable for the title compound as well. astrochem.org

Finally, obtaining a single-crystal X-ray diffraction structure would provide definitive information on its three-dimensional geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for computational modeling and for understanding how the molecule packs in a crystal lattice, which can influence its physical properties.

Analytical TechniqueInformation to be GainedImportance
¹H and ¹³C NMR Precise chemical shifts, coupling constants, and structural confirmation.Fundamental for structural verification and purity assessment.
2D-NMR (COSY, HSQC, HMBC) Unambiguous assignment of all proton and carbon signals and their connectivity.Provides a complete map of the molecular structure in solution.
Infrared (IR) Spectroscopy Identification of key functional groups, especially the C≡N and C=N bonds. researchgate.netConfirms the presence of critical structural motifs. thermofisher.com
UV-Visible Spectroscopy Information on electronic transitions (λmax ≈ 245 nm). chemicalbook.comCharacterizes the chromophore and its interaction with solvents.
X-ray Crystallography Definitive 3D structure, bond parameters, and intermolecular packing.Provides foundational data for computational studies and understanding solid-state properties.
Mass Spectrometry (HRMS) Exact mass and elemental composition.Confirms molecular formula and aids in structural elucidation.

Applications in Supramolecular Chemistry

The structure of this compound, with its two phenyl rings and imine functionality, makes it an intriguing candidate for applications in supramolecular chemistry. This field focuses on assemblies of molecules held together by non-covalent interactions.

The electron-rich diphenyl groups are prime candidates for engaging in π-π stacking interactions . rsc.orgmarquette.edu These interactions are fundamental in building larger, ordered supramolecular structures. researchgate.netnih.gov Future research could explore the self-assembly of this molecule or its derivatives, or its ability to interact with other aromatic systems to form co-crystals or other complex architectures. nih.gov

Furthermore, the molecule could serve as a guest in host-guest chemistry . The diphenylmethylene unit could fit into the cavities of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. nih.govthno.org Such host-guest complexation could modify the solubility, stability, and reactivity of the compound, opening pathways to new materials or drug delivery systems.

The imine bond itself is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. nih.govdigitellinc.com This property could be exploited in the creation of dynamic combinatorial libraries or responsive materials, where the molecule could be a component in a system that adapts its structure in response to an external stimulus. iciq.orgrsc.org

Further Investigation into Biological and Medicinal Applications

This compound serves as a valuable scaffold in medicinal chemistry. chemimpex.com A particularly promising avenue for future research lies in its connection to the Amino-Acetonitrile Derivatives (AADs) . wormboss.com.au This class of compounds has been identified as a new generation of synthetic anthelmintics, effective against parasitic nematodes, including strains resistant to existing drugs. nih.govresearchgate.net

Monepantel is the first commercialized member of the AADs and has demonstrated significant activity. researchgate.netnih.gov Given that this compound is an aminoacetonitrile derivative, it represents a key starting point or intermediate for the synthesis of novel AADs. Research can be directed towards synthesizing a library of analogs by modifying the diphenylmethylene portion or other parts of the molecule. The goal would be to perform structure-activity relationship (SAR) studies to identify new compounds with improved potency, a broader spectrum of activity, or efficacy against newly emerging resistant parasite strains. nih.gov

Beyond anthelmintics, the compound is a known reagent for synthesizing α-amino acids and has been used to create Cathepsin B inhibitors. chemicalbook.com Its role as a versatile intermediate suggests that it could be employed in the synthesis of a wide range of other biologically active molecules, warranting further exploration in various therapeutic areas. chemimpex.com

Q & A

Q. What are the common synthetic methodologies for N-(Diphenylmethylene)aminoacetonitrile, and how are reaction conditions optimized?

The compound is synthesized via phase-transfer alkylation using propargyl bromide and this compound under basic conditions (e.g., KOH/THF). Pd-catalyzed annulation with 1,4-dichlorobut-2-ene further extends its utility in cyclopropane amino acid synthesis. Optimization involves temperature control (0–6°C for stability) and catalyst loading (1–5 mol% Pd), achieving multi-step yields up to 70% .

Q. Which spectroscopic and computational methods are most effective for characterizing its structural properties?

1H^1H and 13C^{13}C NMR are primary tools for structural confirmation, while quantum chemical methods (e.g., DFT/B3LYP/6-31G(d)) predict electronic properties, including dipole moments and HOMO-LUMO gaps. These models validate experimental data, such as charge transfer regions and thermodynamic stability .

Q. How is this compound detected and quantified as a pharmaceutical impurity?

HPLC-UV (λ = 254 nm) and LC-MS/MS are standard. Validated methods using C18 columns and acetonitrile/water gradients achieve detection limits of 0.1 ppm, critical for compliance with ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain its role in palladium-catalyzed domino reactions?

In Pd-catalyzed annulations, the compound acts as a bis-nucleophile, undergoing sequential allylation. Regioselectivity is driven by steric and electronic effects of the diphenylmethylene group, with DFT studies identifying six-membered transition states as energetically favored pathways .

Q. How does it enable enantioselective synthesis of α-amino acid derivatives?

As a glycine equivalent, it participates in asymmetric conjugate additions with β-aryl enones. Chiral dinuclear N-spiro-ammonium salts (1 mol%) achieve 57–98% yield and >90% enantiomeric excess (ee), leveraging steric hindrance from the diphenylmethylene group for stereocontrol .

Q. What computational strategies predict its reactivity in multicomponent reactions?

Fukui indices and molecular orbital analysis identify reactive sites (e.g., nitrile carbon as electrophilic center). DFT simulations (B3LYP/6-31G(d)) correlate charge distribution with experimental outcomes, guiding regioselectivity in heterocycle synthesis .

Q. What challenges arise in hydrolyzing its cyano group, and how are they mitigated?

Steric hindrance from the diphenylmethylene group necessitates harsh conditions (70% H2_2SO4_4, 95°C, 24 h). Alternatives include enzymatic hydrolysis (lipases in biphasic systems) or microwave-assisted acidolysis (6N HCl, 120°C, 30 min), improving efficiency and yields .

Methodological Considerations

Q. What precautions are essential for handling and storage?

Store at 0–6°C to prevent decomposition. Use anhydrous solvents and inert atmospheres (N2_2/Ar) to minimize hydrolysis. Radiolabeled derivatives (e.g., 11C^{11}C-analogs) require rapid processing and storage at -20°C due to short half-lives .

Q. How is it applied in radiochemical synthesis?

11C^{11}C-labeled derivatives are synthesized via conjugate addition, achieving >90% radiochemical purity. Key steps include HPLC purification and strict temperature control to stabilize radiolabeled intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.